Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate CAS number
Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate CAS number
An In-Depth Technical Guide to Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate
Executive Summary
This document provides a comprehensive technical overview of Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate, a chiral non-proteinogenic amino acid ester of significant interest in modern drug discovery and fine chemical synthesis. As a key heterocyclic building block, its unique structural features—comprising a stereochemically defined α-amino ester and a pyridyl moiety—make it an invaluable precursor for a diverse range of complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, elucidates the compound's core physicochemical properties, provides a detailed and rationalized synthetic protocol, explores its critical applications, and outlines essential safety and handling procedures. The content is grounded in authoritative sources to ensure scientific integrity and practical utility.
Core Compound Identification and Properties
Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate is the ethyl ester of the unnatural amino acid L-4-pyridylalanine. The presence of the pyridine ring introduces a basic nitrogen atom, capable of acting as a hydrogen bond acceptor, which is a critical feature for modulating pharmacokinetic properties and target binding in medicinal chemistry. The defined (S)-stereochemistry at the α-carbon is essential for creating stereospecific interactions with biological targets.
Chemical Identifiers and Physicochemical Data
The precise identification and characterization of this compound are paramount for reproducible research and development. Key data points are summarized below.
| Property | Value | Source(s) |
| CAS Number | 103392-91-2 (for racemate) | [1] |
| MDL Number | MFCD05228162 | |
| Molecular Formula | C₁₀H₁₄N₂O₂ | |
| Molecular Weight | 194.23 g/mol | |
| IUPAC Name | ethyl (2S)-2-amino-3-(pyridin-4-yl)propanoate | |
| Synonyms | L-4-Pyridylalanine ethyl ester | [2] |
| Appearance | Solid / Off-white crystals | [3][4] |
| SMILES | O=C(OCC)C(N)Cc1cc[nH]cc1 | [3] |
| InChI Key | PGLHBDYDTHKWNM-UHFFFAOYSA-N | [3] |
Note: The CAS number 103392-91-2 typically refers to the racemic mixture. Researchers must ensure their supplier provides the specific (2S)-enantiomer for stereospecific applications.
Synthesis and Mechanistic Rationale
The most direct and common method for preparing Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate is the Fischer-Speier esterification of its parent amino acid, (S)-2-amino-3-(pyridin-4-yl)propanoic acid (L-4-pyridylalanine). This method is favored for its operational simplicity and use of inexpensive reagents.
Causality in Experimental Design
The choice of an acid catalyst, typically gaseous HCl or thionyl chloride (SOCl₂), is critical. The amino group of the starting material is a potent nucleophile that could otherwise compete in side reactions, such as intermolecular amide bond formation. The acid catalyst protonates the amino group, rendering it non-nucleophilic and directing the reaction exclusively to the desired esterification of the less reactive carboxylic acid. Ethanol serves as both the solvent and the nucleophilic reagent, and using it in large excess drives the reaction equilibrium toward the product, maximizing yield according to Le Châtelier's principle.
Detailed Synthesis Protocol: Fischer-Speier Esterification
This protocol describes a robust method for the synthesis of the title compound from its corresponding amino acid.
Materials:
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(S)-2-amino-3-(pyridin-4-yl)propanoic acid
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Absolute Ethanol (Anhydrous)
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Thionyl Chloride (SOCl₂) or Hydrogen Chloride (gas)
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Diethyl Ether
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Round-bottom flask, reflux condenser, magnetic stirrer, and standard laboratory glassware
Procedure:
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Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend (S)-2-amino-3-(pyridin-4-yl)propanoic acid (1 equivalent) in absolute ethanol (10 mL per gram of amino acid).
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Acidification: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise over 30 minutes. Rationale: This exothermic reaction generates HCl in situ, which acts as the catalyst. Slow addition at low temperature prevents uncontrolled temperature spikes and potential side reactions.
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Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78 °C). Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
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Workup & Neutralization: Dissolve the resulting residue in a minimal amount of cold water and carefully neutralize the solution by slowly adding saturated sodium bicarbonate solution until the pH reaches ~8. Caution: This will cause CO₂ evolution.Rationale: This step deprotonates the ammonium salt and removes any residual acid.
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Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers.
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Drying and Filtration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: The crude ester can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product, Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the Fischer-Speier esterification process.
Caption: Application pathways for Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate.
Safety, Handling, and Storage
Ensuring the safety of laboratory personnel is non-negotiable. Based on available safety data, this compound must be handled with care.
Hazard Identification
The compound is classified as acutely toxic if ingested. [3]
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GHS Pictogram: GHS06 (Skull and crossbones) [3]* Signal Word: Danger [3]* Hazard Statements:
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H301: Toxic if swallowed. [3]* Precautionary Statements:
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P264: Wash skin thoroughly after handling. [3] * P270: Do not eat, drink or smoke when using this product. [3] * P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [3] * P405: Store locked up. [3] * P501: Dispose of contents/container to an approved waste disposal plant. [3]
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Recommended Handling Procedures
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Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. [5]Ensure that safety showers and eyewash stations are readily accessible. [5]2. Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards. [6] * Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling. [6]A lab coat is mandatory.
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Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with a particle filter is recommended. [5]3. First Aid Measures:
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If Swallowed: Do NOT induce vomiting. Rinse mouth with water and immediately call a poison control center or seek medical attention. [5][6] * If on Skin: Wash off with plenty of soap and water. Remove contaminated clothing. [6] * If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists. [5]
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Storage and Stability
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Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. [7][8]Recommended storage temperature is often 2-8°C to ensure long-term stability. [7][9]The compound should be stored locked up in an area accessible only to authorized personnel. [3]
Conclusion
Ethyl (2S)-2-amino-3-pyridin-4-ylpropanoate is a high-value chiral building block with significant applications in pharmaceutical R&D and advanced chemical synthesis. Its strategic importance lies in the combination of a versatile amino ester handle, a defined stereocenter, and a functional pyridine moiety. A thorough understanding of its properties, a robust synthetic methodology as detailed herein, and strict adherence to safety protocols are essential for leveraging this compound's full potential in the creation of novel and impactful chemical entities.
References
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Pharmaffiliates. (n.d.). CAS No : 103041-38-9 | Product Name : Ethyl 3-(Pyridin-2-ylamino)propanoate. Retrieved from [Link]
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ChemBK. (2024, April 9). 2-AMINO-3-PYRIDIN-2-YL-PROPIONIC ACID ETHYL ESTER. Retrieved from [Link]
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Patsnap. (2015, September 23). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Retrieved from [Link]
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Angene Chemical. (2024, April 7). Safety Data Sheet. Retrieved from [Link]
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Carl ROTH. (n.d.). Ethyl 3-(pyridin-2-ylamino)propanoate, 100 g. Retrieved from [Link]
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